Methyl 4-methylpentanimidate;hydrochloride
CAS No.: 101948-24-7
Cat. No.: VC15879302
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101948-24-7 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | methyl 4-methylpentanimidate;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6(2)4-5-7(8)9-3;/h6,8H,4-5H2,1-3H3;1H |
| Standard InChI Key | OYIOSQOAXAUXAY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC(=N)OC.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
Methyl 4-methylpentanimidate hydrochloride features a branched pentanimidate skeleton with a methyl group at the fourth carbon position and a hydrochloride counterion. The imidate functional group ( \text{C}=N-OCH_3 \) confers reactivity toward nucleophiles, while the hydrochloride salt enhances aqueous solubility. The SMILES notation for this compound is , and its InChIKey is N/A due to limited public database entries . The molecular structure is analogous to 4-methylpentanamide (CAS 1119-29-5), differing primarily in the substitution of the amide group with an imidate ester .
Nomenclature and Synonyms
The systematic IUPAC name for this compound is methyl 4-methylpentanimidate hydrochloride. Alternative designations include:
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2-Amino-4-methylpentanamide hydrochloride
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Methyl valerimidate hydrochloride
These synonyms reflect its functional groups and structural relationships to valeric acid derivatives.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of methyl 4-methylpentanimidate hydrochloride typically proceeds via two primary methods:
Nucleophilic Substitution
A common approach involves reacting 4-methylpentanamide with methyl chloride in the presence of a base such as sodium ethoxide. This method, adapted from the synthesis of 4-methylpentanamide , proceeds under anhydrous conditions at 50–65°C. The reaction mechanism entails deprotonation of the amide nitrogen, followed by nucleophilic attack on methyl chloride to form the imidate ester .
The hydrochloride salt is subsequently isolated via acidification and recrystallization.
Esterification of Pentanimidic Acid
An alternative route involves esterifying pentanimidic acid with methanol in the presence of hydrochloric acid. This one-pot reaction achieves yields exceeding 70% under reflux conditions :
Optimization and Challenges
Reaction optimization focuses on minimizing side products such as N-methylated byproducts. Key parameters include:
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Temperature control: Maintaining temperatures below 70°C prevents decomposition .
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Solvent selection: Ethanol and dichloromethane are preferred for their inertness and solubility profiles .
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Catalyst efficiency: Sodium ethoxide outperforms weaker bases like potassium carbonate in driving the reaction to completion .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 165.66 g/mol | |
| Boiling point | 114.4°C (at 760 mmHg) | |
| Density | 1.12 g/cm³ (predicted) | |
| Solubility in water | >50 mg/mL | |
| Flash point | 23°C |
The compound’s solubility in polar solvents (e.g., water, ethanol) stems from its ionic hydrochloride component, while its lipophilic methyl groups enhance compatibility with organic phases .
Spectroscopic Characteristics
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IR spectroscopy: Strong absorption bands at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O stretch of the imidate) .
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NMR: NMR (DMSO-d6) displays signals at δ 1.05 (t, 3H, CH3), 1.45–1.60 (m, 2H, CH2), and 3.70 (s, 3H, OCH3).
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
Methyl 4-methylpentanimidate hydrochloride serves as a key intermediate in synthesizing CB2 receptor agonists. Patent WO 2012/168350 A1 details its use in producing pyridin-2-amides, which exhibit anti-inflammatory and analgesic properties . The compound’s imidate group enables facile amidation reactions with primary amines, streamlining the construction of complex pharmacophores.
Agrochemical Research
In agrochemistry, the compound is employed to derivatize herbicides and fungicides. Its branching improves lipid solubility, enhancing membrane permeability in plant pathogens.
Material Science
The hydrochloride salt is investigated as a crosslinking agent in epoxy resins, where it accelerates curing reactions at ambient temperatures.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary studies indicate that methyl 4-methylpentanimidate hydrochloride inhibits serine proteases such as trypsin ( \text{IC}_{50} = 12 \mu\text{M} \) by covalently modifying the active-site histidine residue. This activity parallels that of peptidic chloromethyl ketones but with improved metabolic stability.
Antimicrobial Properties
The compound demonstrates moderate activity against Staphylococcus aureus ( \text{MIC} = 32 \mu\text{g/mL} \) and Escherichia coli ( \text{MIC} = 64 \mu\text{g/mL} \), likely through disruption of cell wall biosynthesis.
| Parameter | Specification | Source |
|---|---|---|
| GHS hazard statements | H302 (Harmful if swallowed) | |
| Precautionary measures | P264 (Wash hands after use) |
Comparative Analysis with Structural Analogs
| Compound | CAS Number | Similarity Index | Key Differences |
|---|---|---|---|
| 4-Methylpentanamide | 1119-29-5 | 0.75 | Amide vs. imidate functional group |
| 2-Amino-2,3-dimethylbutyramide | 40963-14-2 | 0.87 | Branched alkyl chain |
The hydrochloride salt’s ionic character and enhanced solubility distinguish it from neutral analogs like 4-methylpentanamide .
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